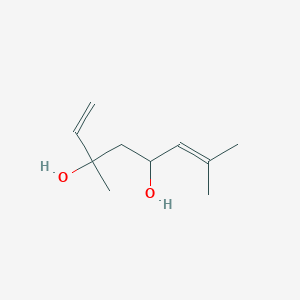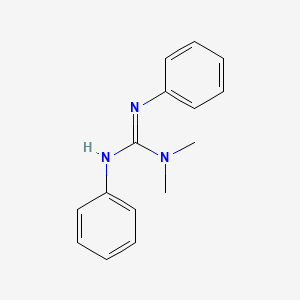
N,N-Dimethyl-N',N''-diphenylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2,3-diphenylguanidine is an organic compound that belongs to the class of guanidines. It is known for its role as an accelerator in the vulcanization of rubber, which enhances the mechanical properties of rubber products. This compound is also used as a complexing agent in the detection of metals and organic bases .
Métodos De Preparación
The synthesis of 1,1-Dimethyl-2,3-diphenylguanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines in a sequential one-pot process. This method provides efficient access to diverse guanidines with yields up to 81% . Another method involves the use of N-protected S-methylisothioureas as starting materials, which are then reacted with amines to form the desired guanidine derivatives .
Análisis De Reacciones Químicas
1,1-Dimethyl-2,3-diphenylguanidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Complexation: It acts as a complexing agent with metals and organic bases.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2,3-diphenylguanidine has several scientific research applications:
Chemistry: It is used as a complexing agent in the detection of metals and organic bases.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2,3-diphenylguanidine involves its role as a complexing agent and accelerator. As a complexing agent, it interacts with metals and organic bases, forming stable complexes. In the vulcanization process, it accelerates the cross-linking of rubber molecules, enhancing the mechanical properties of the final product .
Comparación Con Compuestos Similares
1,1-Dimethyl-2,3-diphenylguanidine can be compared with other similar compounds such as:
1,3-Diphenylguanidine: Similar in structure but lacks the dimethyl groups.
1,3-Di-o-tolylguanidine: Contains o-tolyl groups instead of phenyl groups.
1,2,3-Triphenylguanidine: Contains an additional phenyl group compared to 1,1-Dimethyl-2,3-diphenylguanidine.
The uniqueness of 1,1-Dimethyl-2,3-diphenylguanidine lies in its specific structure, which imparts distinct chemical and physical properties, making it particularly effective as an accelerator in rubber vulcanization.
Propiedades
Número CAS |
77731-57-8 |
|---|---|
Fórmula molecular |
C15H17N3 |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3-diphenylguanidine |
InChI |
InChI=1S/C15H17N3/c1-18(2)15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12H,1-2H3,(H,16,17) |
Clave InChI |
NQPQORNWERCDKX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NC1=CC=CC=C1)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)

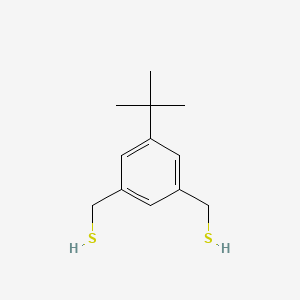
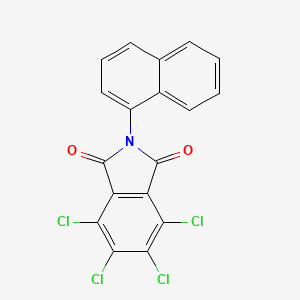
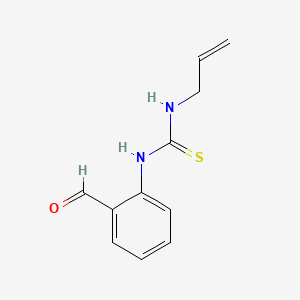
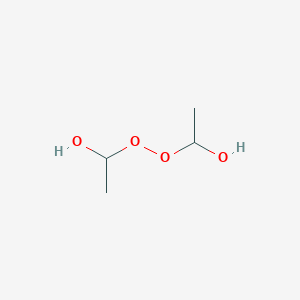
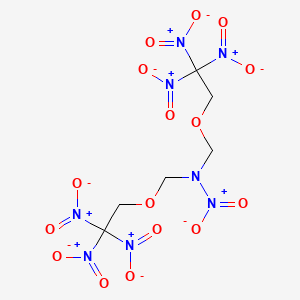
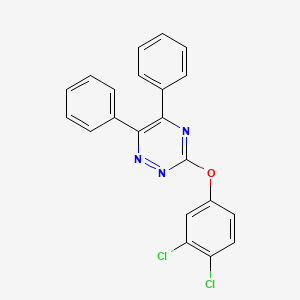
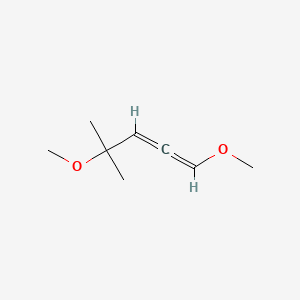
![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)
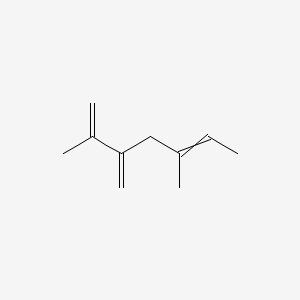
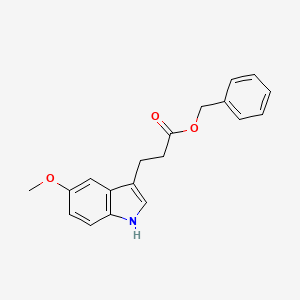
![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
